molecular formula C21H17Cl3N2O6 B12631566 C21H17Cl3N2O6

C21H17Cl3N2O6

Cat. No.: B12631566
M. Wt: 499.7 g/mol
InChI Key: VYNYYROSKLYCBQ-PVCZSOGJSA-N
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Description

The compound with the molecular formula C21H17Cl3N2O6 is a complex organic molecule that has garnered significant interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C21H17Cl3N2O6 typically involves multiple steps, each requiring specific reagents and conditions. One common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates. This reaction can be carried out under various conditions, such as:

Industrial Production Methods

Industrial production of This compound often employs large-scale reactors and optimized conditions to maximize yield and purity. The process may involve continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

C21H17Cl3N2O6: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

C21H17Cl3N2O6: has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of C21H17Cl3N2O6 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • C21H17Cl3N2O5
  • C21H17Cl3N2O7
  • C21H17Cl2N2O6

Uniqueness

C21H17Cl3N2O6: is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C21H17Cl3N2O6

Molecular Weight

499.7 g/mol

IUPAC Name

(2S)-1-(4,5-dimethoxy-3-oxo-1H-2-benzofuran-1-yl)-5-oxo-N-(2,4,5-trichlorophenyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C21H17Cl3N2O6/c1-30-15-5-3-9-17(18(15)31-2)21(29)32-20(9)26-14(4-6-16(26)27)19(28)25-13-8-11(23)10(22)7-12(13)24/h3,5,7-8,14,20H,4,6H2,1-2H3,(H,25,28)/t14-,20?/m0/s1

InChI Key

VYNYYROSKLYCBQ-PVCZSOGJSA-N

Isomeric SMILES

COC1=C(C2=C(C=C1)C(OC2=O)N3[C@@H](CCC3=O)C(=O)NC4=CC(=C(C=C4Cl)Cl)Cl)OC

Canonical SMILES

COC1=C(C2=C(C=C1)C(OC2=O)N3C(CCC3=O)C(=O)NC4=CC(=C(C=C4Cl)Cl)Cl)OC

Origin of Product

United States

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